molecular formula C17H15ClN2O3S3 B3410027 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895443-47-7

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide

Cat. No. B3410027
CAS RN: 895443-47-7
M. Wt: 427 g/mol
InChI Key: ZIOUPGLLHMZKPL-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves complex chemical reactions. For example, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed, synthesized, and evaluated to assess their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives have been the subject of extensive research in the fields of medical science and pharmaceuticals. They are remarkably effective compounds with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiophene, it has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structure have been synthesized and studied for their antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This suggests that “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide” may also have potential antimicrobial applications.

Anticancer Activity

The compound may have potential anticancer activity . Similar compounds have been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Analgesic and Anti-inflammatory Activity

There is potential for the compound to be used in the treatment of analgesia and inflammation . Derivatives of similar compounds have been synthesized and studied for these properties.

Drug Resistance Combat

The compound could potentially be used to combat drug resistance in pathogens and cancerous cells . Research has been conducted on similar compounds to study their pharmacological activities.

Molecular Docking Studies

The compound could be used in molecular docking studies to understand the binding mode of active compounds with receptors . This can help in the development of new drugs with improved efficacy and reduced side effects.

Synthesis of New Compounds

The compound could be used as a building block in the synthesis of new compounds with potential medicinal properties . The thiazole nucleus in the compound is known to exhibit various medicinal properties.

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S3/c1-11-2-4-12(5-3-11)26(22,23)9-8-16(21)20-17-19-13(10-24-17)14-6-7-15(18)25-14/h2-7,10H,8-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOUPGLLHMZKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-tosylpropanamide

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